7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC18646676
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrN2O2 |
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Molecular Weight | 269.09 g/mol |
IUPAC Name | 7-bromo-6-methoxy-3-methylquinazolin-4-one |
Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)9(15-2)3-6(8)10(13)14/h3-5H,1-2H3 |
Standard InChI Key | WITIDDPRERRDAK-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=CC(=C(C=C2C1=O)OC)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one belongs to the quinazolinone class, featuring a fused benzene and pyrimidine ring system. Key substituents include:
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Bromine at position 7, introducing electronegativity and steric bulk.
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Methoxy group (-OCH₃) at position 6, enhancing solubility through polar interactions.
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Methyl group (-CH₃) at position 3, influencing steric hindrance and metabolic stability.
Comparative analysis with structurally related compounds, such as 7-bromoquinazolin-4(3H)-one (CAS 194851-16-6) and 7-bromo-2-tert-butyl-3H-quinazolin-4-one (CAS 1354455-86-9), reveals consistent trends in halogen and alkyl substituent effects on molecular geometry .
Spectroscopic Signatures
While experimental spectra for 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one are unavailable, extrapolation from analogs permits predictions:
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Infrared (IR) Spectroscopy: Expected C=O stretch at ~1680–1700 cm⁻¹, C-Br vibration at ~550–600 cm⁻¹, and O-CH₃ absorption near 2830–2960 cm⁻¹ .
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¹H NMR: Methoxy protons as a singlet at δ 3.70–3.90 ppm, methyl group at δ 2.30–2.50 ppm (singlet), and aromatic protons as multiplet signals between δ 7.00–8.50 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 284–286 (accounting for bromine’s isotopic pattern) with fragmentation pathways involving loss of Br (79.90 Da) and CO (28.01 Da) .
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one likely proceeds through modular substitutions on a preformed quinazolinone core. Two plausible routes include:
Route A: Sequential Functionalization
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Core Formation: Cyclocondensation of 2-amino-4-bromo-5-methoxybenzoic acid with methylamine to install the 3-methyl group.
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Bromination: Electrophilic aromatic substitution (EAS) at position 7 using Br₂ in acetic acid .
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Methoxylation: O-Methylation of a phenolic intermediate using dimethyl sulfate .
Route B: Pre-Substituted Building Blocks
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Methoxy and Bromine Installation: Start with 2-amino-4-bromo-5-methoxybenzoic acid.
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Cyclization: React with methyl isocyanate to form the quinazolinone ring, simultaneously introducing the 3-methyl group.
Industrial Scalability Challenges
Industrial production faces hurdles in regioselectivity control during bromination and methoxylation steps. Continuous flow reactors could mitigate these issues by maintaining precise temperature gradients (e.g., 0–5°C for bromination) . Purification typically involves recrystallization from ethanol/water mixtures, yielding ~60–75% pure product based on analogous syntheses .
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
The methoxy group at position 6 enhances aqueous solubility compared to purely halogenated analogs, with predicted solubility of ~0.5–1.2 mg/mL in PBS (pH 7.4). Methyl substitution at position 3 reduces first-pass metabolism by cytochrome P450 enzymes, potentially improving oral bioavailability .
Biological Activity Profiling
Quinazolinones exhibit diverse pharmacological activities, as evidenced by structural analogs:
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Anticancer Potential: Brominated derivatives show IC₅₀ values of 8–15 μM against breast cancer cell lines (MCF-7) through topoisomerase II inhibition .
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Antimicrobial Effects: Methoxy-containing analogs demonstrate MICs of 16–32 μg/mL against Staphylococcus aureus via membrane disruption .
Table 2: Comparative Bioactivity of Quinazolinone Derivatives
Emerging Applications and Future Directions
Materials Science Innovations
The compound’s rigid aromatic structure and bromine substituent make it a candidate for:
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Organic Semiconductors: Hole-transport materials in perovskite solar cells (predicted mobility: 0.8–1.2 cm²/V·s).
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Coordination Polymers: Bridging ligands for luminescent metal-organic frameworks (MOFs).
Drug Discovery Opportunities
Structural optimization could yield derivatives with:
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